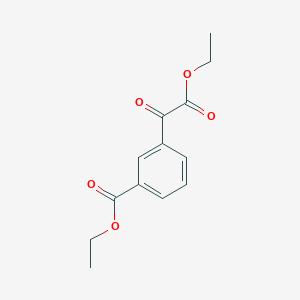

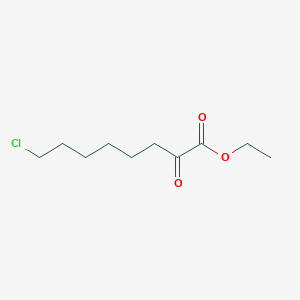

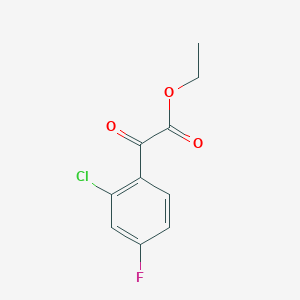

![molecular formula C14H15ClO3 B1323817 trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-64-2](/img/structure/B1323817.png)

trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

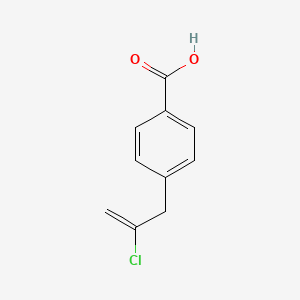

“trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-64-2, a molecular weight of 266.72, and its IUPAC name is (1R,2S)-2- (2- (4-chlorophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15ClO3/c15-11-6-4-9 (5-7-11)13 (16)8-10-2-1-3-12 (10)14 (17)18/h4-7,10,12H,1-3,8H2, (H,17,18)/t10-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.72 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用

Synthesis and Structural Characterization

Regioselective and Enantioselective Synthesis : The compound demonstrates potential in the synthesis of cyclic arylguanidine and urea derivatives, as seen in cycloaddition reactions of 2-vinylpyrrolidines with carbodiimides, achieving high stereoselectivity and yielding trans cyclic guanidine products (Zhou & Alper, 2004).

Potential Bio-isostere of Carboxylic Acid : The cyclopentane-1,2-dione unit, closely related to the subject compound, has been evaluated as a potential surrogate for the carboxylic acid functional group in drug design, particularly in thromboxane A2 prostanoid receptor antagonists (Ballatore et al., 2014).

Palladium-catalyzed Reactions : Its structural analog, cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane, is used in palladium-catalyzed cross-coupling reactions, demonstrating a significant influence of the ligand nature in these processes (Feuerstein et al., 2001).

Chemical Analysis and Reaction Mechanisms

Conformational Analysis : 1-Amino-2-phenylcyclopentane-1-carboxylic acid, a structurally similar compound, has been studied using DFT calculations to understand its intrinsic conformational preferences, providing insights into the behavior of cyclopentane ring-containing molecules (Casanovas et al., 2008).

Cis-Trans Isomerization : The compound's related cycloalkanecarboxylic acids undergo cis-trans isomerization under basic conditions, a reaction crucial in various synthetic pathways (Gyarmati et al., 2006).

Applications in Organic Synthesis

Synthesis of Stereosiomers : Techniques for the stereoselective synthesis of cyclopentane-1-carboxylate stereoisomers have been developed, highlighting the versatility of cyclopentane derivatives in creating complex organic structures (Urones et al., 2004).

Catalytic Efficiency in Organic Reactions : The structural analogues of the subject compound show efficiency in catalytic processes, such as coupling of heteroaryl bromides with arylboronic acids, demonstrating the utility of cyclopentane derivatives in facilitating organic reactions (Feuerstein et al., 2001).

特性

IUPAC Name |

(1R,2S)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJOJOHYZIMAGW-CMPLNLGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。